suloctidil - 54767-75-8

suloctidil

Catalog Number: EVT-282793
CAS Number: 54767-75-8
Molecular Formula: C20H35NOS
Molecular Weight: 337.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suloctidil is a synthetic compound that has garnered significant interest in scientific research for its diverse biological activities. It is primarily classified as a vasoactive compound, which signifies its ability to influence blood vessel function. [] This characteristic makes it particularly relevant in research areas focusing on vascular biology, thrombosis, and ischemia.

Mechanism of Action

Suloctidil's mechanism of action is multifaceted, primarily revolving around its calcium channel blocking properties. [, , ] This mechanism is crucial in understanding its effects on various physiological processes. Suloctidil's action as a calcium channel blocker is particularly prominent in arteries, effectively inhibiting calcium influx. [] It demonstrates a preferential effect on small arteries, suggesting a potential role in microcirculation regulation. [] Notably, suloctidil does not exhibit a negative inotropic effect on cardiac muscle, differentiating its action from other calcium channel blockers. [] In addition to calcium channel blocking, suloctidil exhibits a weak, nonselective inhibition of cyclooxygenase, an enzyme crucial in the production of prostaglandins. [] This inhibitory action contributes to its anti-platelet aggregation properties, further expanding its research applications.

Applications

Anti-thrombotic Research

Suloctidil's anti-platelet aggregation properties make it a valuable tool in thrombosis research. [, , ] Studies have demonstrated its efficacy in inhibiting platelet aggregation induced by various agonists, including adenosine diphosphate (ADP) and collagen. [, ] This action contributes to its antithrombotic potential, which has been investigated in various animal models. [, , ]

Vascular Research

Suloctidil's vasodilatory effects have led to its use in research exploring vascular function and dysfunction. [, , , , ] It has shown efficacy in improving blood flow in various vascular beds, including the cerebral, femoral, and carotid arteries. [, ] This action has implications for research on ischemia, a condition characterized by restricted blood flow, and its potential therapeutic applications.

Hypoxia Research

Suloctidil has demonstrated a protective effect against cerebral hypoxia in various experimental models. [, , ] This protective action is attributed to its influence on cerebral glucose metabolism and oxidative phosphorylation, potentially leading to increased ATP production under hypoxic conditions. [] This area of research holds promise for understanding the mechanisms of brain injury during hypoxia and potential therapeutic interventions.

Antifungal Research

Recent research has unveiled suloctidil's potential as an antifungal agent, particularly against Candida albicans. [] Studies have shown its efficacy in inhibiting Candida albicans biofilm formation, a crucial factor in its pathogenicity. [] This area of research warrants further investigation, particularly considering the rise of antifungal resistance, highlighting the need for novel therapeutic strategies.

Lipid Metabolism Research

Suloctidil has exhibited hypocholesterolemic activity, demonstrating its potential in influencing lipid metabolism. [] This action has sparked research interest in its potential role in mitigating cardiovascular risk factors associated with dyslipidemia.

Future Directions

Developing New Drug Delivery Systems

Suloctidil's amphiphilic nature allows for its encapsulation in various drug delivery systems, including polymeric micelles. [] Further research on optimizing these delivery systems to improve drug efficacy and bioavailability holds significant potential for therapeutic applications.

Nifedipine

Relevance: Nifedipine is structurally unrelated to suloctidil but acts as a calcium channel blocker. In a study comparing their effects on isolated rat aorta, nifedipine showed a higher pA2 value (a measure of potency) than suloctidil in inhibiting calcium-induced contractions, indicating greater potency as a calcium channel blocker.

Cinnarizine

Relevance: Cinnarizine, like suloctidil, is a calcium channel blocker. They were both tested for their ability to inhibit calcium-induced contractions in isolated rat aorta. While both drugs showed efficacy, cinnarizine displayed a higher pA2 value, indicating a greater potency as a calcium channel blocker compared to suloctidil. Additionally, both drugs demonstrated similar effects on regional blood flow in dogs, with both increasing blood flow in the vertebral, femoral, and common carotid arteries but decreasing renal blood flow when administered intravenously.

Verapamil

Relevance: Verapamil shares a similar pharmacological action with suloctidil, as both compounds function as calcium channel blockers. Research indicates that both verapamil and suloctidil inhibit norepinephrine-induced contractions in rat aortic strips in a non-competitive manner. Furthermore, in isolated rat aorta, both drugs effectively suppress contractions triggered by calcium chloride (CaCl2) by impeding calcium ion influx.

Papaverine

Relevance: Both papaverine and suloctidil possess antispasmodic properties and have been investigated for their vasodilating effects. Research indicates that papaverine, similar to suloctidil, effectively inhibits calcium-induced contractions in isolated rat aorta, suggesting a shared mechanism of action involving calcium channel blockade.

Diltiazem

Relevance: Diltiazem, like suloctidil, exhibits calcium channel blocking activity, but unlike suloctidil, it has a negative inotropic effect on the atria, meaning it reduces the force of atrial contractions.

Acetylsalicylic Acid (Aspirin)

Relevance: Unlike suloctidil, which acts as a weak, non-selective cyclooxygenase inhibitor, acetylsalicylic acid (aspirin) is a potent and irreversible inhibitor of COX enzymes. Studies have shown that while both drugs inhibit serum thromboxane B2 (TxB2) generation, their mechanisms differ. Suloctidil's weak COX inhibition reduces TxB2 synthesis by interfering with prostaglandin synthesis, while aspirin directly blocks the COX enzyme responsible for thromboxane formation. Furthermore, suloctidil does not prevent the inhibitory effect of aspirin on serum TxB2 generation, suggesting that they act on distinct sites within the COX pathway.

Dihydroergotoxine

Relevance: While sharing some pharmacological similarities with suloctidil, such as vasodilating and potential cognitive-enhancing effects, dihydroergotoxine differs in its primary mechanism of action. Dihydroergotoxine primarily acts as an alpha-adrenergic blocker, whereas suloctidil's primary actions involve calcium channel blockade and weak cyclooxygenase inhibition. In a study involving patients with intermittent claudication, suloctidil demonstrated superior efficacy compared to dihydroergotoxine in improving pain-free walking distance and calf blood perfusion.

Sulfinpyrazone

Relevance: Sulfinpyrazone, like suloctidil, exhibits antithrombotic properties, but they differ in their primary mechanisms of action. Sulfinpyrazone primarily promotes uric acid excretion, while suloctidil's primary actions involve calcium channel blockade and weak cyclooxygenase inhibition. Research using a baboon model of chronic arterial thromboembolism demonstrated that sulfinpyrazone completely interrupted platelet consumption, indicating a strong antithrombotic effect. In contrast, suloctidil did not demonstrate a significant impact on platelet consumption in the same model.

Triclosan

Relevance: Triclosan and suloctidil have been studied in the context of drug delivery systems using polymeric micelles. Triclosan, being smaller in molecular size than suloctidil, demonstrated greater loading capacity and sustained release from both dynamic and unimolecular micelles, highlighting the influence of drug volume on drug-micelle compatibility.

Dichlorophen

Relevance: Dichlorophen and suloctidil have been identified as potential repurposable drugs for treating Bacillus cereus infections.

Oxiconazole

Relevance: Similar to dichlorophen, oxiconazole has shown potential for repurposing against Bacillus cereus infections.

Bithionol

Relevance: Bithionol, along with suloctidil, has demonstrated potential for repurposing as a treatment for Bacillus cereus infections. Interestingly, when combined with suloctidil on solid agar, bithionol exhibited enhanced eradication of B. cereus. This finding suggests a potential synergistic effect between the two drugs in inhibiting B. cereus growth.

Hexestrol

Relevance: Hexestrol has shown broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria, including B. cereus. It was identified as a potential candidate for repurposing as a treatment for Bacillus cereus infections.

Properties

CAS Number

54767-75-8

Product Name

suloctidil

IUPAC Name

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol

Molecular Formula

C20H35NOS

Molecular Weight

337.6 g/mol

InChI

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1

InChI Key

BFCDFTHTSVTWOG-PXNSSMCTSA-N

SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Solubility

Soluble in DMSO

Synonyms

Suloctidil; Bemperil; Cerebro; Circleton; CP 556 S; CP 556S; CP-556S; Daufan; Dulai; Hemoantin; MJF 12637; Octamet; Polivasal; Ravenil; Sudil.

Canonical SMILES

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O

Isomeric SMILES

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.